molecular formula C7H15NO B6235568 rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol CAS No. 73753-74-9

rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol

Cat. No.: B6235568
CAS No.: 73753-74-9
M. Wt: 129.20 g/mol
InChI Key: IEMVEYRBXJCBBQ-MEKDEQNOSA-N
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Description

rac-(2R,4r,6S)-2,6-Dimethylpiperidin-4-ol is a chiral compound belonging to the piperidine family This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position on the piperidine ring The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure selective reduction to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2,6-dimethylpiperidin-4-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group at the 4 position can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), nucleophiles such as sodium azide (NaN3)

Major Products:

    Oxidation: 2,6-Dimethylpiperidin-4-one

    Reduction: Various reduced derivatives depending on the conditions

    Substitution: Tosylates and other substituted derivatives

Scientific Research Applications

rac-(2R,4r,6S)-2,6-Dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism by which rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the steric effects of the methyl groups. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, which can be studied through binding assays and computational modeling.

Comparison with Similar Compounds

Similar compounds to rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol include other substituted piperidines such as:

    2,6-Dimethylpiperidine: Lacks the hydroxyl group at the 4 position.

    4-Hydroxypiperidine: Lacks the methyl groups at the 2 and 6 positions.

    2,6-Dimethylpiperidin-4-one: The oxidized form of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it useful in various synthetic and research applications.

Properties

CAS No.

73753-74-9

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6+,7?

InChI Key

IEMVEYRBXJCBBQ-MEKDEQNOSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)O

Canonical SMILES

CC1CC(CC(N1)C)O

Purity

95

Origin of Product

United States

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